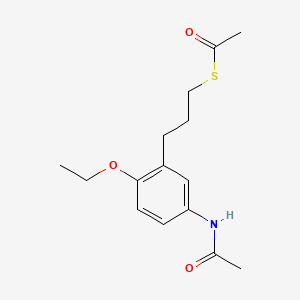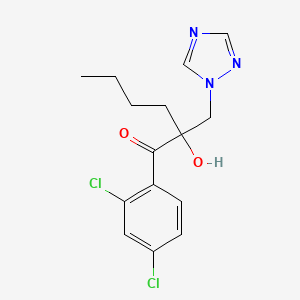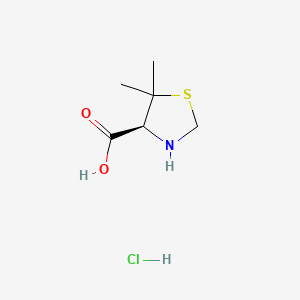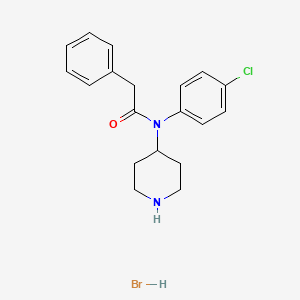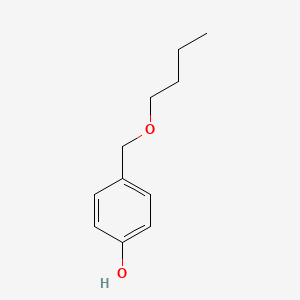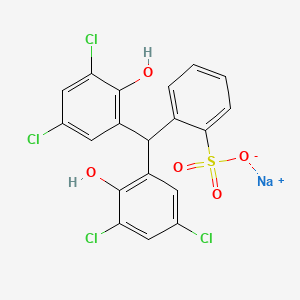
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 1,1,3,3-tetramethylbutyl group adds steric bulk, influencing the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 1,1,3,3-tetramethylbutyl isocyanide with sulfur-containing reagents. One common method includes the use of thiocarbamide and sulfur in the presence of a catalyst under controlled temperature and pressure conditions . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
化学反応の分析
Types of Reactions
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and stability.
作用機序
The mechanism of action of 5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric bulk of the 1,1,3,3-tetramethylbutyl group can influence the binding affinity and selectivity of the compound for its targets.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylbutyl isocyanide: Shares the 1,1,3,3-tetramethylbutyl group but differs in its functional group, leading to different reactivity and applications.
4-(1,1,3,3-Tetramethylbutyl)phenol: Contains the same bulky group but is a phenol derivative, used in different contexts such as surfactants and antioxidants.
Uniqueness
5-((1,1,3,3-Tetramethylbutyl)dithio)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of the thiadiazole ring and the bulky 1,1,3,3-tetramethylbutyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
6292-04-2 |
|---|---|
分子式 |
C10H18N2S4 |
分子量 |
294.5 g/mol |
IUPAC名 |
5-(2,4,4-trimethylpentan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H18N2S4/c1-9(2,3)6-10(4,5)16-15-8-12-11-7(13)14-8/h6H2,1-5H3,(H,11,13) |
InChIキー |
AOXVWWAOVJINQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)SSC1=NNC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



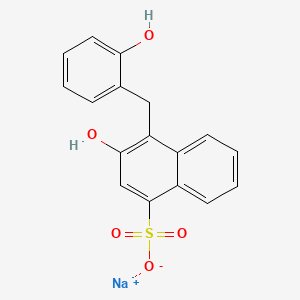


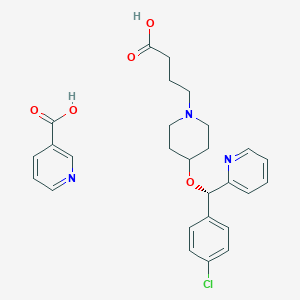
![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)
![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)
